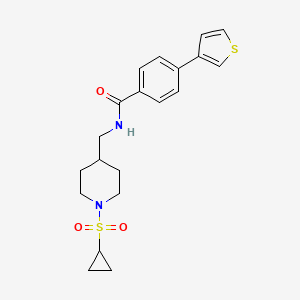

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S2/c23-20(17-3-1-16(2-4-17)18-9-12-26-14-18)21-13-15-7-10-22(11-8-15)27(24,25)19-5-6-19/h1-4,9,12,14-15,19H,5-8,10-11,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUQNAUYINHSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a piperidine ring, a cyclopropylsulfonyl group, and a thiophene moiety. The molecular formula is with a molecular weight of approximately 304.41 g/mol. Its structural features contribute to its biological activity, particularly in modulating various cellular pathways.

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to altered cellular proliferation and apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profile. The following table summarizes key findings related to the structural modifications that influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Cyclopropylsulfonyl Group | Enhances binding affinity to target enzymes |

| Piperidine Ring | Critical for maintaining structural integrity |

| Thiophene Moiety | Contributes to selectivity towards specific receptors |

Research indicates that modifications to the thiophene and piperidine portions can significantly impact the compound's efficacy and selectivity against various biological targets.

Antitumor Effects

In vitro studies have demonstrated that this compound exhibits potent antitumor activity against several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against human breast cancer cells (MCF7) and lung cancer cells (A549). The compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Neuroleptic Activity

Similar compounds with benzamide structures have been studied for neuroleptic activity. This compound has been evaluated for its potential as an antipsychotic agent. Preliminary data suggest that it may exhibit lower cataleptogenic effects compared to traditional neuroleptics like haloperidol, indicating a favorable side effect profile.

Case Studies

-

Case Study 1: Anticancer Activity

- A study assessed the efficacy of this compound in xenograft models of breast cancer. The results indicated a significant reduction in tumor volume compared to controls, supporting its potential as an effective anticancer agent.

-

Case Study 2: Neuropharmacological Effects

- In a behavioral study using rodent models, the compound was tested for its effects on dopamine receptor modulation. Results showed that it could effectively reduce apomorphine-induced stereotypy without inducing significant motor side effects, suggesting its potential utility in treating psychotic disorders.

Comparison with Similar Compounds

Structural Analogues with Thiophenyl Substituents

Several benzamide derivatives with thiophenyl groups have been reported, though structural variations significantly influence their properties. Key analogues include:

N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b): This compound () features a meta-oriented thiophen-3-yl group and a 4-(2-aminocyclopropyl)phenyl substituent on the benzamide nitrogen. Its anti-LSD1 activity highlights the importance of thiophene positioning and nitrogen substituents in biological activity .

N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride (4a): A para-thiophen-2-yl analogue, demonstrating how heterocycle orientation (2- vs. 3-thiophenyl) affects electronic properties and target binding .

The target compound differs in two critical aspects:

- Thiophen Position : The para-oriented thiophen-3-yl group (vs. meta in 5b or para-thiophen-2-yl in 4a) may alter steric and electronic interactions with biological targets.

- Nitrogen Substituent: The (1-(cyclopropylsulfonyl)piperidin-4-yl)methyl group introduces a sulfonamide and rigid piperidine ring, contrasting with the aminocyclopropylphenyl group in compounds. This substitution likely enhances solubility and metabolic stability due to the sulfonyl group’s electron-withdrawing nature .

Impact of Nitrogen Substituents on Physicochemical Properties

The nitrogen substituent plays a pivotal role in determining physicochemical behavior:

Key Observations :

- Sulfonamide vs.

- Piperidine Rigidity : The piperidine ring in the target compound could restrict conformational flexibility, possibly enhancing binding specificity.

Data Comparison and Research Findings

While the target compound’s biological data are unavailable in the provided evidence, structural inferences can be drawn from analogues:

- Anti-LSD1 Activity : Compounds in with thiophenyl groups (e.g., 5b) show moderate to high LSD1 inhibition, suggesting that the target compound’s thiophen-3-yl group may retain similar activity if aligned spatially .

- Sulfonyl Group Impact : The cyclopropylsulfonyl moiety may reduce metabolic degradation compared to amine-containing substituents, as sulfonamides are less prone to oxidative metabolism.

Q & A

Q. What are the common synthetic routes for preparing N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidin-4-ylmethyl scaffold via nucleophilic substitution or reductive amination, using reagents like HBTU or BOP in THF with EtN as a base .

- Step 2 : Sulfonylation of the piperidine nitrogen with cyclopropylsulfonyl chloride under basic conditions (e.g., NaHCO) .

- Step 3 : Coupling of the thiophen-3-ylbenzamide moiety via amide bond formation using carbodiimide-based coupling agents (e.g., HBTU) .

Purification : Silica gel column chromatography (e.g., 10% MeOH/CHCl) and recrystallization (e.g., ethanol/HCl) are standard .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- H/C NMR : Key for verifying piperidine ring conformation, sulfonyl group integration, and thiophene/benzamide aromatic signals. For example, piperidine methylene protons appear at δ 2.5–3.5 ppm, while thiophene protons resonate at δ 6.5–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for CHNOS expected at ~427.12) .

- IR Spectroscopy : Confirms sulfonyl (1150–1250 cm) and amide (1650–1700 cm) functional groups .

Q. What safety precautions are essential when handling this compound in the lab?

- PPE : Gloves, lab coat, and goggles are mandatory due to acute oral toxicity (GHS Category 4) and skin irritation risks .

- Ventilation : Use fume hoods to avoid aerosolized particles during synthesis or weighing .

- Waste Disposal : Follow institutional guidelines for halogenated/organic waste; incineration is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?

- Solvent Optimization : Replace THF with DMF for better solubility of polar intermediates, reducing reaction time by 30% .

- Catalysis : Use Pd(OAc) for Suzuki-Miyaura coupling of thiophene derivatives (if applicable), achieving >90% yield .

- Continuous Flow Reactors : Enhance scalability and reduce side reactions (e.g., over-sulfonylation) via precise temperature/pH control .

Q. What strategies resolve contradictory biological activity data across studies?

- Assay Standardization : Normalize cell viability assays (e.g., MTT vs. ATP-based) to minimize variability in IC values .

- Target Validation : Use CRISPR knockouts or selective inhibitors to confirm receptor-specific effects (e.g., GPCR vs. kinase targets) .

- Metabolic Stability Testing : Assess liver microsomal degradation to rule out false negatives due to rapid clearance .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .

- MD Simulations : Simulate piperidine ring flexibility to evaluate conformational changes upon target binding .

- QSAR Analysis : Correlate substituent effects (e.g., cyclopropyl vs. methyl sulfonyl) with activity trends .

Q. What methodologies identify degradation products during stability studies?

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- LC-MS/MS : Detect sulfonic acid derivatives (m/z 449.1) or oxidized thiophene metabolites (m/z 443.0) .

- HPLC-PDA : Monitor purity shifts (>95% to <90%) under accelerated stability conditions .

Q. How can structural analogs be designed to enhance solubility without compromising activity?

- PEGylation : Introduce polyethylene glycol chains at the benzamide para-position to increase aqueous solubility .

- Salt Formation : Convert the free base to HCl or mesylate salts for improved crystallinity .

- Prodrug Approaches : Mask the sulfonyl group as a tert-butyl carbamate for enhanced membrane permeability .

Methodological Considerations for Data Analysis

Q. How should researchers address batch-to-batch variability in biological activity?

- Quality Control : Enforce strict HPLC purity thresholds (>98%) and NMR consistency checks .

- Bioassay Replicates : Use triplicate measurements with internal standards (e.g., staurosporine for kinase assays) .

- DoE (Design of Experiments) : Apply factorial designs to identify critical synthesis parameters (e.g., reaction time, stoichiometry) .

Q. What statistical tools are recommended for analyzing dose-response relationships?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .

- ANOVA with Tukey’s Test : Compare multiple IC_{50 values across cell lines or analogs .

- PCA (Principal Component Analysis) : Cluster structural/activity data to prioritize lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.